molecular formula C7H11N3O B13327145 6-Methoxy-N3-methylpyridine-2,3-diamine

6-Methoxy-N3-methylpyridine-2,3-diamine

Cat. No.: B13327145
M. Wt: 153.18 g/mol
InChI Key: IFCBMQHLEKIQPO-UHFFFAOYSA-N
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Description

6-Methoxy-N3-methylpyridine-2,3-diamine (CAS 889767-02-6) is a high-purity organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This reagent belongs to the diaminopyridine class of chemicals, which are highly valued in research as versatile building blocks for synthesizing more complex heterocyclic systems. Its specific molecular structure, featuring methoxy and methylamino substituents on adjacent carbon atoms of the pyridine ring, makes it a particularly useful precursor in medicinal chemistry and organic synthesis. The primary research application of this compound is as a key intermediate in the synthesis of specialized chemicals. For instance, its closely related derivative, 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, is identified as a component in HC Blue 7 . This connection highlights its potential utility in the development of dye and pigment molecules. Furthermore, diaminopyridines are fundamental scaffolds in pharmaceutical research, often used to create molecules with potential biological activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. All information provided is for research and development purposes.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-methoxy-3-N-methylpyridine-2,3-diamine

InChI

InChI=1S/C7H11N3O/c1-9-5-3-4-6(11-2)10-7(5)8/h3-4,9H,1-2H3,(H2,8,10)

InChI Key

IFCBMQHLEKIQPO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1)OC)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methoxy N3 Methylpyridine 2,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atomic connectivity and spatial relationships.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of 6-Methoxy-N3-methylpyridine-2,3-diamine.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the expected proton signals can be predicted based on the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating methoxy (B1213986) and amino groups will influence the chemical shifts of the aromatic protons.

Aromatic Protons: The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. Their precise chemical shifts will be influenced by the positions of the methoxy and amino groups.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will typically appear as a sharp singlet in the upfield region of the spectrum.

N-Methyl Protons: The three protons of the N-methyl group (-NHCH₃) will also present as a singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen atom.

Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NHCH₃) will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom will give rise to a distinct signal.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will have distinct chemical shifts. The carbons directly attached to the nitrogen and the oxygen of the methoxy group will be significantly deshielded.

Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic chemical shift for an sp³-hybridized carbon attached to an oxygen atom.

N-Methyl Carbon: The carbon of the N-methyl group will also have a characteristic chemical shift for an sp³-hybridized carbon attached to a nitrogen atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-46.5 - 7.0C-4: 110 - 120
H-57.0 - 7.5C-5: 125 - 135
OCH₃3.8 - 4.0OCH₃: 55 - 60
NHCH₃2.8 - 3.2NHCH₃: 30 - 35
NH₂Broad, variableC-2: 145 - 155
NHCH₃Broad, variableC-3: 130 - 140
C-6: 155 - 165

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms and providing insights into the three-dimensional structure of the molecule.

The COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak between the signals of the two aromatic protons would confirm their adjacent positions on the pyridine ring.

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. This technique is instrumental in definitively assigning the proton signals to their corresponding carbon atoms. For instance, the singlet from the methoxy protons in the ¹H NMR spectrum will show a correlation to the methoxy carbon signal in the ¹³C NMR spectrum.

Expected HSQC Correlations for this compound

Proton (¹H) Correlated Carbon (¹³C)
H-4C-4
H-5C-5
OCH₃OCH₃
NHCH₃NHCH₃

The NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. This is particularly useful for differentiating between regioisomers. For this compound, a key application of NOESY would be to confirm the relative positions of the substituents. For example, a NOESY correlation between the N-methyl protons and one of the aromatic protons would provide strong evidence for the N-methylamino group's position at C-3, adjacent to that aromatic proton.

Two-Dimensional (2D) NMR for Connectivity and Stereochemical Information

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH₃): From either the methoxy or the N-methyl group.

Loss of a methoxy radical (•OCH₃): A characteristic fragmentation for methoxy-substituted aromatic compounds.

Cleavage of the pyridine ring: Leading to a series of smaller fragment ions.

Loss of small neutral molecules: Such as HCN or NH₃.

Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
153[M]⁺ (Molecular Ion)
138[M - CH₃]⁺
122[M - OCH₃]⁺
108[M - NH₂ - CH₃]⁺

By combining the information from these various NMR and MS techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound. In this method, the analyte in solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, due to the presence of basic nitrogen atoms in the pyridine ring and amine groups, ionization typically occurs via protonation in a positive ion mode. This results in the formation of a protonated molecular ion, denoted as [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the direct determination of the compound's molecular weight. The molecular formula for the free base is C₇H₁₁N₃O, which has a nominal molecular weight of 165 g/mol . Therefore, the ESI-MS spectrum is expected to show a prominent peak at an m/z value corresponding to the addition of a proton.

Table 1. Expected ESI-MS Data for this compound

Molecular FormulaIon TypeCalculated Molecular Weight (Nominal)Expected m/z
C₇H₁₁N₃O[M+H]⁺165.19166.1

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

While ESI-MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HR-MS) delivers a highly accurate mass measurement, typically to four or more decimal places. This precision is critical for determining the elemental composition of the molecule. By comparing the experimentally measured exact mass of the [M+H]⁺ ion with the theoretical exact mass calculated from its molecular formula, the compound's identity can be confirmed with a high degree of confidence. Any deviation between the measured and calculated mass is expressed in parts per million (ppm) and is generally expected to be less than 5 ppm for a correct assignment. For a related substituted pyridine, HRMS data was used to confirm its composition by comparing the calculated and found values for the [M+H]⁺ ion. nih.gov

Table 2. HR-MS Data for Elemental Composition of this compound

Molecular FormulaIon TypeCalculated Exact Mass (m/z)Hypothetical Found Mass (m/z)Mass Error (ppm)
C₇H₁₁N₃O[M+H]⁺166.0975166.0972-1.8

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending). The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

Analysis of related compounds, such as 2,3-pyridinediamine and 2-methoxy-6-methyl pyridine, provides a basis for assigning the expected vibrational frequencies. nist.govresearchgate.netresearchgate.net For instance, the IR spectrum of a similar pyridine derivative showed strong absorption bands for the NH₂ group at 3350 and 3292 cm⁻¹. mdpi.com The key functional groups in this compound include the primary and secondary amines (N-H bonds), the pyridine ring (C=C and C=N bonds), the methoxy group (C-O bond), and methyl groups (C-H bonds).

Table 3. Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchingPrimary & Secondary Amines3500 - 3300
Aromatic C-H StretchingPyridine Ring3100 - 3000
Aliphatic C-H Stretching-CH₃ (Methyl & Methoxy)2950 - 2850
C=C and C=N StretchingPyridine Ring1650 - 1400
N-H BendingAmines1650 - 1580
C-O StretchingMethoxy Group (Aryl-Alkyl Ether)1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)

Chromatographic Techniques for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for separating it from starting materials, by-products, or isomers. researchgate.net A report on the compound noted the presence of unidentified impurities up to 2.8% as determined by HPLC peak area, underscoring the importance of this technique for quality control. europa.eu

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. For basic compounds like pyridine derivatives, peak tailing can be an issue due to interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the silica (B1680970) support. chromforum.org To mitigate this, additives such as formic acid or trifluoroacetic acid (TFA) are often included in the mobile phase to improve peak shape. sielc.comhelixchrom.com Formic acid is particularly favored when the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com

Table 4. Typical RP-HPLC Parameters for Analysis of Pyridine Derivatives

ParameterTypical Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Elution ModeGradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV at 254 nm or 275 nm helixchrom.com
Column Temperature25 - 40 °C

X-ray Diffraction Studies on Pyridine Diamine Systems

The process of single-crystal X-ray diffraction involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

For pyridine diamine derivatives, single-crystal X-ray diffraction studies reveal crucial structural features. For instance, in the case of 2,3-Diamino-pyridinium 3-amino-benzoate, the pyridine nitrogen atom is protonated. This protonation, along with the positions of the amino groups, dictates the potential for hydrogen bonding, which in turn governs the crystal packing. The planarity of the pyridine ring and any twist relative to its substituents are also precisely determined.

A representative example of crystallographic data obtained for a related pyridine derivative, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, is presented below. Such data provides the foundational information for a deeper understanding of the solid-state structure.

Table 1: Representative Crystallographic Data for a Substituted Pyridine Derivative

Parameter Value
Chemical Formula C₁₉H₁₅N₅S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.3456 (7)
b (Å) 14.2312 (10)
c (Å) 12.1989 (9)
α (°) 90
β (°) 101.452 (3)
γ (°) 90
Volume (ų) 1759.1 (2)

This data is for 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile and serves as an illustrative example. iucr.org

While X-ray diffraction provides the static picture of a crystal structure, Hirshfeld surface analysis offers a powerful tool for the qualitative and quantitative investigation of intermolecular interactions. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal volume into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can visualize regions of significant intermolecular contact. Red regions on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker interactions.

For aminopyridine systems, Hirshfeld surface analysis reveals the dominant role of hydrogen bonding and other weak interactions in stabilizing the crystal structure. For example, in a study of 4-amino-pyridinium thiocyanate-4-amino-pyridine, the analysis showed that H···H, C···H/H···C, S···H/H···S, and N···H/H···N interactions were the most significant. nih.govresearchgate.net

The breakdown of intermolecular contacts for 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile provides a concrete example of the insights gained from this technique.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Pyridine Derivative

Interaction Type Contribution (%)
H···H 46.1
N···H/H···N 20.4
C···H/H···C 17.4
C···C 6.9
N···C/C···N 3.8
N···N 2.7
S···C/C···S 1.5
S···H/H···S 0.6

This data is for 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile and is presented as a representative example. iucr.org

The fingerprint plot for this compound would show distinct features corresponding to these interactions. For instance, the prominent N···H/H···N contacts, indicative of hydrogen bonding, would appear as sharp spikes in the plot. The large contribution from H···H contacts reflects the high abundance of hydrogen atoms on the molecular surface. The C···H/H···C contacts often suggest the presence of C-H···π interactions, which can also play a crucial role in the crystal packing of aromatic systems like pyridine derivatives.

Chemical Reactivity and Derivatization Pathways of 6 Methoxy N3 Methylpyridine 2,3 Diamine

Reactions Involving Amine Functionalities

The presence of two adjacent amino groups, one primary and one secondary, is the most significant feature influencing the reactivity of 6-Methoxy-N3-methylpyridine-2,3-diamine. These groups are nucleophilic and can readily participate in condensation, acylation, and substitution reactions.

The ortho-diamine arrangement in this compound is particularly well-suited for the construction of fused heterocyclic rings through condensation reactions with bifunctional electrophiles. The most prominent examples involve the synthesis of the imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active compounds.

The reaction of o-diaminopyridines with various reagents can lead to the formation of the imidazole (B134444) ring. For instance, the condensation of the closely related 6-methoxypyridine-2,3-diamine with carbon disulfide in the presence of potassium hydroxide (B78521) yields the corresponding imidazo[4,5-b]pyridine-2-thione researchgate.net. It is expected that this compound would undergo a similar reaction to produce a methyl-substituted derivative on the imidazole nitrogen.

Generally, the synthesis of imidazopyridines can be achieved through the reaction of a diaminopyridine with aldehydes or carboxylic acids and their derivatives researchgate.netrsc.orgacs.orgrsc.org. The reaction with aldehydes, often promoted by an oxidizing agent or a catalyst, leads to the formation of a Schiff base intermediate which then cyclizes and aromatizes to the imidazopyridine. When carboxylic acids are used, a dehydrating agent such as polyphosphoric acid is typically employed to facilitate the initial amide formation followed by cyclization researchgate.net.

Table 1: Examples of Reagents for Imidazopyridine Synthesis from Diaminopyridines

Reagent TypeSpecific ExampleResulting Imidazopyridine Moiety
Carbonyl CompoundAldehyd (e.g., Benzaldehyde)2-Aryl-substituted imidazopyridine
Carboxylic AcidFormic AcidUnsubstituted at C2 of imidazole ring
Carboxylic Acid DerivativeAcid Chloride2-Substituted imidazopyridine
Carbon DisulfideCS₂Imidazopyridine-2-thione

The primary and secondary amine groups of this compound are readily acylated and sulfonylated by corresponding acylating and sulfonylating agents. These reactions can proceed at one or both nitrogen atoms, depending on the reaction conditions and the stoichiometry of the reagents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding amides. The relative reactivity of the primary versus the secondary amine would influence the product distribution in cases of substoichiometric amounts of the acylating agent. The formation of imides can also occur through N-acylation of the initially formed amide, often facilitated by the pyridine (B92270) ring acting as an internal nucleophilic catalyst semanticscholar.org. The reaction with isocyanates would be expected to yield carbamoyl (B1232498) derivatives (ureas), which are important functional groups in medicinal chemistry.

Sulfonylation: The synthesis of disulfonamides from diamino pyridines has been reported, where the diamine is reacted with sulfonyl chlorides in the presence of a base like triethylamine (B128534) in a suitable solvent such as THF semanticscholar.orgacs.org. It is anticipated that this compound would react similarly with various sulfonyl chlorides to afford the corresponding disulfonamide derivatives.

The lone pairs of electrons on the nitrogen atoms of the amino groups make them nucleophilic. As such, they can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides. This would lead to N-alkylation of one or both amino groups. The regioselectivity of such alkylation reactions on similar diaminopyridines has been studied, with substitution sometimes favoring the N-3 position under reductive amination conditions researchgate.net.

The amino groups can also act as nucleophiles in nucleophilic aromatic substitution (SNAAr) reactions, displacing a suitable leaving group on an activated aromatic or heteroaromatic ring researchgate.net. The pyridine ring itself is electron-deficient and generally undergoes nucleophilic aromatic substitution at the 2- and 4-positions nih.govyoutube.compku.edu.cn. However, in the context of the amine functionalities of this compound, they are more likely to act as the nucleophile rather than being part of the electrophilic ring system being attacked.

Transformations of the Pyridine Ring System

The pyridine ring in this compound is substituted with electron-donating groups (two amino groups and a methoxy (B1213986) group), which increases its electron density compared to unsubstituted pyridine. This influences its susceptibility to oxidation and reduction.

Oxidation: The pyridine ring is generally resistant to oxidation. However, the presence of strong electron-donating groups can make it more susceptible to oxidative degradation under harsh conditions. More commonly, oxidation reactions involving pyridine derivatives focus on the oxidation of a partially reduced pyridine ring (a dihydropyridine) to restore aromaticity stjohns.eduresearchgate.netresearchgate.net. The enzymatic or chemical oxidative polymerization of diaminopyridines has also been reported, leading to polymeric structures wur.nl. For this compound, it is expected that the pyridine ring would be relatively stable to mild oxidizing agents.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This typically requires a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium-based catalysts, often under elevated pressure of hydrogen gas rsc.orgpku.edu.cnresearchgate.netmasterorganicchemistry.com. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation. For instance, rhodium oxide has been shown to be an effective catalyst for the hydrogenation of a variety of substituted pyridines under mild conditions rsc.org. It is expected that the pyridine ring of this compound can be fully reduced to the corresponding substituted piperidine under appropriate hydrogenation conditions.

Coordination Chemistry and Ligand Formation

The nitrogen atoms of both the pyridine ring and the amino substituents in this compound possess lone pairs of electrons and can therefore act as ligands, coordinating to metal ions to form metal complexes stjohns.eduorientjchem.orgnih.govnih.govresearchgate.net. The ortho-diamine moiety can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.

The pyridine nitrogen can also participate in coordination, potentially allowing the molecule to act as a tridentate ligand. The specific coordination mode would depend on the metal ion, the other ligands present, and the reaction conditions. The formation of both mononuclear and polynuclear complexes is possible. Studies on related aminopyridine and diaminobipyridine ligands have shown their versatility in forming coordination compounds with a variety of transition metals, leading to diverse structural motifs orientjchem.orgnih.gov. A study on a 6-methoxy-tetrahydropyridine derivative showed coordination of the metal ion through the nitrogen atom of the pyridine ring orientjchem.org.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal Complex Structure
MonodentatePyridine NitrogenSimple coordination complex
BidentateN2 and N3 amino groupsChelate complex with a five-membered ring
TridentatePyridine N, N2, and N3Tridentate chelate complex
BridgingPyridine N and/or amino groupsPolynuclear or coordination polymer

Synthesis and Characterization of Metal Complexes with Pyridine Diamine Ligands

The synthesis of metal complexes with pyridine diamine ligands, such as 2,3-diaminopyridine (B105623) and its derivatives, typically involves the reaction of the ligand with a metal salt in a suitable solvent. pvpcollegepatoda.org The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final structure and composition of the complex. For instance, palladium(II) complexes with various aminopyridine ligands have been prepared by reacting the ligand with a palladium(II) salt in a 1:2 or 1:4 metal-to-ligand ratio to yield square planar complexes. rsc.org Similarly, ruthenium(II) complexes with aminopyridine ligands have been synthesized by reacting the ligand with a ruthenium precursor in dichloromethane. nih.gov

Given the structure of this compound, it is anticipated to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the amino nitrogens, likely the less sterically hindered primary amine. The synthesis of its metal complexes would likely follow established procedures for similar pyridine-based ligands. A typical synthetic route would involve the following steps:

Dissolving the this compound ligand in a suitable organic solvent such as ethanol, methanol, or acetonitrile (B52724).

Adding a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like palladium, platinum, copper, or ruthenium) to the ligand solution.

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation.

The resulting metal complex may precipitate out of the solution and can be isolated by filtration, followed by washing with a suitable solvent and drying.

The characterization of the resulting metal complexes would involve a combination of spectroscopic and analytical techniques to determine their structure and properties. These techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C=N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the structure of the complex in solution. Coordination to a metal center typically results in downfield shifts of the proton signals of the ligand. acs.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which are characteristic of the metal ion and its coordination environment.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

Based on studies of related complexes, the characterization data for a hypothetical metal complex of this compound, for example, a palladium(II) chloride complex, might be expected as shown in the table below.

TechniqueExpected Observations for a [Pd(this compound)Cl₂] Complex
FT-IR (cm⁻¹)Shifts in ν(N-H) and ν(C=N) bands upon coordination.
¹H NMR (ppm)Downfield shifts of pyridine and amine protons.
UV-Vis (nm)d-d transitions and ligand-to-metal charge transfer bands characteristic of a square planar Pd(II) complex. rsc.org
Mass Spec (m/z)Molecular ion peak corresponding to the complex.
Elemental AnalysisCalculated and found percentages of C, H, N in agreement.

Investigations of Ligand Properties and Coordination Modes

The properties of this compound as a ligand are dictated by the interplay of its electronic and steric characteristics. The pyridine nitrogen and the two amino groups are potential donor sites for coordination with metal ions. The presence of substituents on the pyridine ring and the amino groups significantly influences the ligand's behavior.

Electronic Effects:

Steric Effects:

The N-methyl group on one of the amino nitrogens introduces steric hindrance around this potential coordination site. This steric bulk may favor coordination through the less hindered primary amino group. The position of the substituents also plays a crucial role. The proximity of the methoxy group to the pyridine nitrogen and the 2-amino group could influence the coordination geometry and the stability of the resulting chelate ring. Steric effects are known to have a significant impact on the structure and reactivity of metal complexes with substituted ligands. rsc.orgnih.gov

Coordination Modes:

Given the arrangement of the donor atoms, this compound is expected to primarily function as a bidentate N,N'-chelating ligand. The most probable coordination modes would involve the pyridine nitrogen and the nitrogen of the primary amino group at the 3-position, forming a stable five-membered chelate ring. Coordination involving the N-methylated amino group is less likely due to steric hindrance. However, monodentate coordination through the pyridine nitrogen is also a possibility, especially in the presence of other competing ligands or under specific reaction conditions. The coordination behavior of the related ligand 2-aminopyridine, which can act as both a monodentate and a bidentate ligand, supports these possibilities. pvpcollegepatoda.org

The expected coordination modes are summarized in the table below.

Coordination ModeDescriptionLikelihood
Bidentate (Npyridine, Nprimary amine)Formation of a five-membered chelate ring.High
Bidentate (Npyridine, Nsecondary amine)Formation of a five-membered chelate ring, but with steric hindrance from the methyl group.Low
Monodentate (Npyridine)Coordination only through the pyridine nitrogen.Possible

Applications of 6 Methoxy N3 Methylpyridine 2,3 Diamine As a Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The structure of 6-Methoxy-N3-methylpyridine-2,3-diamine, featuring vicinal diamine functionalities, is pre-organized for the synthesis of fused-ring systems. This has led to its use as a foundational element in the creation of intricate molecular architectures with potential applications in medicinal chemistry and materials science. Pyridine (B92270) and its derivatives are recognized as important scaffolds in drug design and the development of functional materials. nih.gov

Synthesis of Fused Pyridine Systems

The ortho-diamine moiety of this compound is a key feature that enables its utility in the synthesis of fused pyridine systems. These reactions typically involve the condensation of the diamine with a bifunctional electrophile to construct a new heterocyclic ring fused to the pyridine core.

One notable example is the synthesis of imidazo[4,5-b]pyridine derivatives. The reaction of pyridine-2,3-diamines with reagents like carbon disulfide can lead to the formation of fused imidazole (B134444) rings. google.com For instance, the reaction of this compound with carbon disulfide would be expected to yield a 2-mercaptoimidazo[4,5-b]pyridine derivative. This transformation is a well-established method for the preparation of this class of fused heterocycles. researchgate.net The resulting fused systems are of interest for their potential biological activities.

ReactantReagentProductFused Ring System
This compoundCarbon Disulfide6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiolImidazo[4,5-b]pyridine
This compoundAldehydes/Carboxylic AcidsSubstituted Imidazo[4,5-b]pyridinesImidazo[4,5-b]pyridine

Precursor for Advanced Organic Scaffolds

Beyond simple fused rings, this compound can serve as a precursor for more complex, multi-ring organic scaffolds. The reactivity of the diamine allows for sequential or one-pot multi-component reactions to build elaborate molecular frameworks. Pyridine-containing scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. nih.gov

The development of novel synthetic methodologies is crucial for accessing new chemical space. The pyridine unit within this compound can be a foundational component in the construction of larger, more complex molecules. While specific examples utilizing this exact diamine are not extensively documented in the literature for the creation of advanced scaffolds beyond dye precursors, the principles of heterocyclic synthesis suggest its potential. For instance, condensation reactions with diketones could lead to the formation of diazepine-fused pyridines, and reactions with other bifunctional reagents could yield a variety of other novel heterocyclic systems. The versatility of the pyridine scaffold makes its derivatives valuable starting points for the synthesis of new bioactive compounds. iipseries.org

Role in the Design and Synthesis of Specialty Chemicals

The chemical properties of this compound make it a valuable intermediate in the production of specialty chemicals, particularly those where the pyridine nucleus and the reactive amino groups can be leveraged to achieve desired properties such as color and reactivity.

Intermediates for Advanced Dyes (e.g., Oxidation Dyes)

The most prominent application of this compound is as an intermediate, or "coupler," in the formulation of oxidative hair dyes. smolecule.com In this context, it reacts with a primary intermediate, typically a p-diamine or p-aminophenol, in the presence of an oxidizing agent like hydrogen peroxide to form a stable and vibrant color. smolecule.com

The final color of the dye is dependent on the specific primary intermediate used in conjunction with the this compound. This allows for the generation of a wide palette of shades. The methoxy (B1213986) group on the pyridine ring also plays a role in modulating the final color.

Primary IntermediateResulting Dye ClassGeneral Color Range
p-PhenylenediamineIndoanilinesBlues, Purples
p-AminophenolIndophenolsReds, Violets
Toluene-2,5-diamineIndoanilinesVaries with other couplers

Components in Materials Science Research

While less documented than its role in dye synthesis, the structural features of this compound suggest its potential as a component in materials science research. Pyridine derivatives are utilized in the development of functional organic materials due to the electronic properties of the pyridine ring. rsc.org The presence of reactive amine groups allows for the incorporation of this molecule into polymeric structures.

For instance, the diamine functionality could be used to synthesize polyamides or polyimides with a pyridine unit in the polymer backbone. Such polymers may exhibit interesting thermal, optical, or coordination properties. The pyridine nitrogen can act as a ligand for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers. The development of pyridine-containing organic crystals is an area of active research, with applications in photophysical materials. rsc.org Although specific research on the use of this compound in materials science is limited, its chemical structure is analogous to other monomers used in the synthesis of functional polymers and organic materials. researchgate.net

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